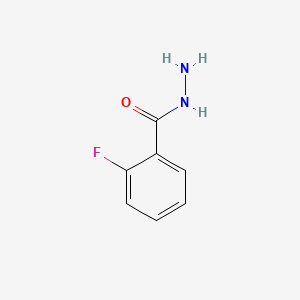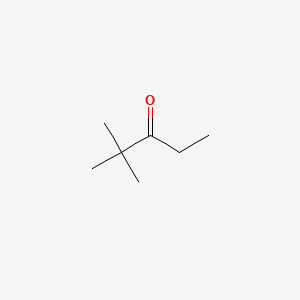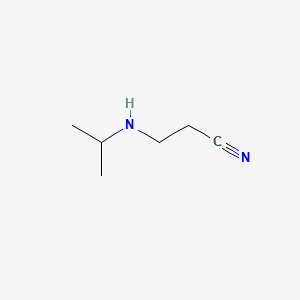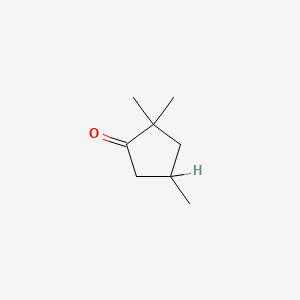
9-Fluorenylacetat
Übersicht
Beschreibung
9-Fluorenyl acetate is a chemical compound derived from fluorene, which is a polycyclic aromatic hydrocarbon. The acetate group attached to the fluorenyl moiety modifies its chemical and physical properties, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of 9-fluorenyl acetate and its derivatives has been explored through different chemical reactions. For instance, the acetylation of 9H-fluorene using acetyl chloride and a Lewis acid catalyst such as aluminum chloride has been shown to be an effective route for preparing mono- and diacetyl-9H-fluorenes . Additionally, the reaction of 9-fluorenyllithium with acetyl chloride has been reported to yield sp-9-acetylfluorene as the initial product . By-products such as 1,1-di(9-fluorenyl)ethyl acetate have also been identified, which arise from the acetylation of the oxyanion of a related alcohol intermediate .
Molecular Structure Analysis
The molecular structure of 9-fluorenyl acetate derivatives has been characterized using various spectroscopic methods. X-ray crystallography has provided insights into the conformation and bonding parameters of these compounds. For example, 1,1-di(9-fluorenyl)ethyl acetate exhibits two almost identical structures with slight differences in conformation and bonding parameters . The structure of sp-9-acetylfluorene has been described to show the acetyl group being perpendicular to the planar fluorene ring .
Chemical Reactions Analysis
9-Fluorenyl acetate and its derivatives undergo various chemical reactions. The acetolysis of optically active 2,4,7-trinitro-9-fluorenyl derivatives has been studied, revealing that the presence of aromatic hydrocarbons can accelerate the reaction and influence the degree of racemization of the product . Additionally, the photo-induced reduction of fluoren-9-ol and its acetate by aliphatic amines has been investigated, suggesting a mechanism involving electron transfer followed by proton transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-fluorenyl acetate derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as halogens or methoxy groups can slightly affect the electronic properties of the fluorenylidene part . The optical properties of 9-ethynyl-9-fluorenol derivatives have been studied, with some showing luminescence and high quantum yields, indicating potential use as optoelectronic materials . The functionalization of 9-(dicyanomethylene)fluorene derivatives with substituted acetylenes has also been explored, leading to novel compounds with potential applications .
Wissenschaftliche Forschungsanwendungen
Anwendung in organischen Leuchtdioden (OLEDs)
9-Fluorenylacetat wurde bei der Entwicklung von organischen Leuchtdioden (OLEDs) eingesetzt. Insbesondere wurde es als Substituent in aromatischen Imid-basierten, thermisch aktivierten verzögerten Fluoreszenz- (TADF-) Emittern verwendet. Die robusten 9-Phenyl-9-Fluorenyl-Einheiten übertreffen die tert-Butyl-Gruppen in Bezug auf die Verbesserung der thermischen und elektrochemischen Stabilität . Daher zeigen himmelblaue OLEDs auf Basis von 4-DPFCzAIAd, die 9-Phenyl-9-Fluorenyl-Substituenten enthalten, eine exzellente umfassende EL-Leistung mit einer maximalen externen Quanteneffizienz von 28,2 % und einer langen LT50 (Zeit bis zu 50 % der anfänglichen Leuchtdichte) von 178 h bei einer anfänglichen Leuchtdichte von 500 cd m −2 .
Anwendung in Flachbildschirmen und Festkörperbeleuchtungstechnologie
Das this compound wird seit dem wegweisenden Bericht von Tang und VanSlyke seit mehr als drei Jahrzehnten intensiv untersucht. Es wurde bei der Entwicklung von Flachbildschirmen und Festkörperbeleuchtungstechnologie verwendet .
Anwendung in thermisch aktivierten verzögerten Fluoreszenzmaterialien (TADF)
This compound wurde bei der Entwicklung rein organischer, thermisch aktivierter verzögerter fluoreszierender (TADF) Materialien verwendet . Diese Materialien haben aufgrund ihrer 100%igen inneren Quanteneffizienz (IQE) ohne die Hilfe von Edelmetallen bemerkenswerte Aufmerksamkeit erregt .
Anwendung bei der Entwicklung von hocheffizienter Elektrolumineszenz (EL)
This compound wurde bei der Entwicklung von hocheffizienter Elektrolumineszenz (EL) mit einer maximalen externen Quanteneffizienz (EQE max) von über 38 %, 11 37 % 12 und 27 %, 13 verwendet .
Safety and Hazards
Eigenschaften
IUPAC Name |
9H-fluoren-9-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLPNWPRYFAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179729 | |
| Record name | 9-Fluorenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25017-68-9 | |
| Record name | 9-Fluorenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluorenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 9-fluorenyl acetate influence its reactivity in acetolysis reactions?
A1: The provided research highlights the significant impact of substituents on the reactivity of 9-fluorenyl derivatives in acetolysis. While 9-fluorenyl acetate itself isn't directly studied, the research demonstrates that electron-withdrawing groups, like nitro groups, on the fluorene ring can significantly influence the rate of acetolysis of the corresponding p-toluenesulfonates [, ]. This suggests that the electron-donating acetate group in 9-fluorenyl acetate could potentially influence its reactivity in similar reactions, although further research is needed to confirm this.
Q2: Can the formation of molecular complexes affect the acetolysis of 9-fluorenyl acetate?
A2: Research has shown that the acetolysis of certain 9-fluorenyl derivatives, specifically 2,4,7-trinitro-9-fluorenyl (+)-camphor-10-sulfonate, can be accelerated by the presence of aromatic hydrocarbons like phenanthrene and anthracene []. This acceleration is attributed to the formation of molecular complexes between the 9-fluorenyl derivative and the hydrocarbons. While not directly studied with 9-fluorenyl acetate, this finding suggests that the formation of similar complexes could potentially influence its acetolysis rate depending on the reaction conditions and the presence of other aromatic compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















